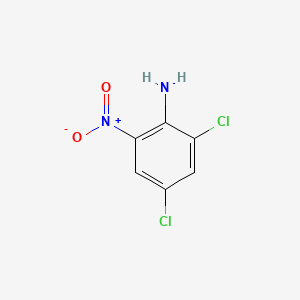

2,4-Dichloro-6-nitroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28582. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZEZAMILKKYOPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041361 | |

| Record name | 2,4-Dichloro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2683-43-4 | |

| Record name | 2,4-Dichloro-6-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2683-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-6-nitrophenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002683434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2683-43-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dichloro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-6-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLORO-6-NITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S7EH59H1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Whitepaper: Synthesis of 2,4-Dichloro-6-nitroaniline from 2,4-dichloroaniline

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,4-Dichloro-6-nitroaniline, a key chemical intermediate, from its precursor, 2,4-dichloroaniline. The core of this process involves an electrophilic aromatic substitution, specifically the nitration of the substituted aniline ring. This document outlines the prevalent synthetic methodology, presents key quantitative data in a structured format, and offers a detailed experimental protocol. Furthermore, it includes a visual representation of the reaction pathway to facilitate a clear understanding of the chemical transformation. The information is curated for professionals in chemical research and drug development, emphasizing practical application and data-driven insights.

Introduction

This compound (CAS No: 2683-43-4) is an important aromatic organic compound utilized as an intermediate in the synthesis of various more complex molecules, including pharmaceuticals and dyes.[1] Its structure, featuring a nitro group ortho to the amino group and two chlorine atoms on the benzene ring, makes it a versatile building block. The most common and direct method for its preparation is the nitration of 2,4-dichloroaniline.[1] This process relies on the introduction of a nitro (-NO₂) group onto the aromatic ring using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.[1] The sulfuric acid acts as a catalyst and dehydrating agent, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[1] Controlling the reaction conditions, particularly temperature, is crucial for achieving high yields and selectivity due to the exothermic nature of the reaction.[1]

Reaction Pathway and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The amino group (-NH₂) is a strong activating group and an ortho-, para-director. However, in the strongly acidic conditions of the nitrating mixture, the amino group is protonated to form an anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. This can complicate the reaction, potentially leading to a mixture of isomers.[2] Despite this, the direct nitration of 2,4-dichloroaniline can be controlled to selectively yield the this compound product. The electron-donating nature of the amino substituent makes the ortho position the most electron-rich site for the electrophilic attack by the nitronium ion.[1]

The overall transformation is depicted below:

Caption: Reaction scheme for the nitration of 2,4-dichloroaniline.

Quantitative Data Summary

The physical and chemical properties of the starting material and the final product are summarized below. Optimized reaction conditions can result in yields ranging from 80-90%.[1]

| Property | 2,4-dichloroaniline (Starting Material) | This compound (Product) | Reference |

| CAS Number | 615-67-8 | 2683-43-4 | [3] |

| Molecular Formula | C₆H₅Cl₂N | C₆H₄Cl₂N₂O₂ | [1] |

| Molecular Weight | 162.02 g/mol | 207.01 g/mol | [1][3] |

| Appearance | Crystalline solid | Yellow solid | [1] |

| Melting Point | 61-63 °C | 187-192 °C | [1] |

| Purity (Typical) | ≥98% | 98-99.5% (after purification) | [1][4] |

| Typical Yield | N/A | 80-90% | [1] |

Detailed Experimental Protocol

This protocol describes the direct nitration of 2,4-dichloroaniline. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Reagents and Materials:

-

2,4-dichloroaniline

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Crushed Ice

-

Deionized Water

-

Ethanol (for recrystallization)

-

Round-bottom flask (250 mL)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Beaker (500 mL)

-

Büchner funnel and vacuum flask

-

Filter paper

Procedure:

-

Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add 15 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid, while cooling the mixture in an ice bath. Keep this nitrating mixture cooled until use.

-

Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 10.0 g of 2,4-dichloroaniline. Place the flask in an ice bath and slowly add 30 mL of concentrated sulfuric acid while stirring. Continue stirring until all the solid has dissolved, ensuring the temperature is maintained below 20 °C.[2]

-

Nitration Reaction: Cool the solution of 2,4-dichloroaniline in sulfuric acid to 0-5 °C using the ice bath. Begin the dropwise addition of the prepared cold nitrating mixture from the dropping funnel over a period of 30-45 minutes.[2] Crucially, the internal temperature of the reaction mixture must be maintained between 0-10 °C throughout the addition to control the exothermic reaction and prevent the formation of side products.[1][2]

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2-3 hours to ensure the reaction goes to completion.[2]

-

Product Precipitation: Carefully and slowly pour the reaction mixture onto approximately 200 g of crushed ice in a 500 mL beaker with vigorous stirring.[2] A yellow precipitate of this compound will form.

-

Isolation and Washing: Collect the crude product by vacuum filtration using a Büchner funnel.[2] Wash the precipitate thoroughly with large volumes of cold water until the washings are neutral to litmus paper. This removes any residual acid.[2]

-

Purification: The crude product can be purified by recrystallization.[2] A suitable solvent system is an ethanol/water mixture.[2] Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified yellow crystals by vacuum filtration and air dry. For very high purity requirements, preparative-scale reverse-phase HPLC can be employed.[1]

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry.[1]

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Considerations

-

This compound: This compound is classified as highly toxic and can be fatal if swallowed or in contact with skin.[1] Handle with extreme care.

-

Concentrated Acids: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. They can cause severe burns upon contact. Always handle them in a fume hood and add acid to water, not the other way around. The reaction is highly exothermic.

-

Toxicity: The product is noted to be highly toxic to aquatic life.[1] Dispose of all chemical waste in accordance with institutional and local environmental regulations.

References

An In-depth Technical Guide to the Chemical Properties of 2,4-Dichloro-6-nitroaniline

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, and analysis of 2,4-Dichloro-6-nitroaniline (CAS No. 2683-43-4). The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Physicochemical Properties

This compound is a yellow solid organic compound.[1] Its core structure consists of an aniline ring substituted with two chlorine atoms and a nitro group.[1] A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [1][2][3] |

| Molecular Weight | 207.01 g/mol | [1][2] |

| Melting Point | 101-103 °C | [4][5][6] |

| Boiling Point | 307.5 °C at 760 mmHg | [7] |

| Flash Point | 139.8 °C | [4][7] |

| Density | 1.6257 g/cm³ (estimate) | [4][8] |

| Appearance | Yellow Solid | [1][6] |

| Solubility | Slightly soluble in Chloroform and DMSO. | [8] |

| pKa | -3.00 (estimate) | [8] |

| LogP | 3.16 | [9] |

Spectroscopic Data

Characterization of this compound is typically achieved through various spectroscopic techniques to confirm its structure and purity.[1]

| Technique | Data | Source(s) |

| ¹³C NMR | Solvent: Chloroform-d. Peaks observed at: 149.27, 147.49, 129.94, 120.66, 113.15, 109.03 ppm. | [10][11] |

| Infrared (IR) Spectroscopy | Gas Phase Spectrum data available. | [2] |

| Mass Spectrometry (MS) | Electron Ionization Mass Spectrum data available. | [12] |

| InChI | InChI=1S/C6H4Cl2N2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2 | [1][2] |

| SMILES | C1=C(C=C(C(=C1--INVALID-LINK--[O-])N)Cl)Cl | [1] |

Synthesis and Purification Protocols

The synthesis of this compound can be accomplished through several methods, with the nitration of 2,4-dichloroaniline being a common approach.[1] Purification is often achieved through recrystallization.[1]

Synthesis via Nitration of 2,4-dichloroaniline

This method involves the direct nitration of 2,4-dichloroaniline using a mixture of nitric acid and sulfuric acid.[1] The sulfuric acid acts as a catalyst and a dehydrating agent.[1]

Experimental Protocol:

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a cooling bath, slowly add 2,4-dichloroaniline to a pre-cooled mixture of concentrated nitric acid and sulfuric acid.

-

Temperature Control: Maintain the reaction temperature between 20 °C and 65 °C throughout the addition process.[1]

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture over crushed ice to precipitate the crude product.

-

Filtration: Collect the precipitated solid by filtration and wash with cold water to remove any residual acid.

-

Drying: Dry the crude this compound product, which can then be further purified.

Purification by Recrystallization

Recrystallization is a standard method for purifying the crude this compound.[1] Solvents such as ethanol or acetic acid can be utilized.[1] Recrystallization from ethanol typically yields purities of 95-98%.[1] Using acetic acid can achieve higher purities of 97-99%.[1]

Experimental Protocol:

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol or glacial acetic acid.[1]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool down slowly and undisturbed to room temperature to promote the formation of crystals.

-

Cooling: Further cool the solution in an ice bath to maximize the yield of the purified crystals.

-

Filtration: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum.

Analytical Protocols

Various analytical methods are employed to determine the purity and concentration of this compound. High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose.[9]

Analysis by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the analysis of this compound.[9]

Experimental Protocol:

-

Sample Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile). Prepare the sample to be analyzed by dissolving it in the mobile phase.

-

HPLC System:

-

Injection: Inject a known volume of the standard and sample solutions into the HPLC system.

-

Data Analysis: Analyze the resulting chromatograms to determine the retention time and peak area of this compound. Compare the peak area of the sample to that of the standard to quantify the amount of the compound.

Biological Activity and Toxicity

This compound is noted for its high toxicity.[1] It is classified as fatal if swallowed, in contact with skin, or if inhaled.[1] Acute toxicity studies in rats have indicated an oral lethal dose (LD50) of approximately 2400 mg/kg.[1] Due to its toxicity, it poses a significant risk to human health and aquatic life.[1] While some related compounds exhibit antimicrobial properties, specific data on the antimicrobial efficacy of this compound is limited.[1] Proper safety precautions, including the use of personal protective equipment, are essential when handling this compound.[6]

References

- 1. Buy this compound | 2683-43-4 [smolecule.com]

- 2. This compound [webbook.nist.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

- 5. This compound | 2683-43-4 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. 2683-43-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound | SIELC Technologies [sielc.com]

- 10. rsc.org [rsc.org]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound [webbook.nist.gov]

2,4-Dichloro-6-nitroaniline CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical compound 2,4-dichloro-6-nitroaniline, a key intermediate in various synthetic pathways. This document outlines its fundamental chemical properties, a general synthesis protocol, and relevant physicochemical data.

Core Compound Identification

| Identifier | Value |

| CAS Number | 2683-43-4 |

| Molecular Formula | C₆H₄Cl₂N₂O₂ |

| Molecular Weight | 207.01 g/mol |

| IUPAC Name | This compound |

| Synonyms | 2,4-dichloro-6-nitrophenylamine, 4,6-Dichloro-2-nitroaniline |

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented below. These parameters are crucial for its handling, application in experimental settings, and safety considerations.

| Property | Value | Source |

| Melting Point | 101-103°C | |

| Boiling Point | Not specified | |

| Flash Point | 139.8°C | |

| Density | 1.6257 g/cm³ | |

| Solubility in Water | Not specified | |

| Purity | ≥98% (typical) | |

| UN Number | 2811 | |

| Hazard Class | 6.1 (Toxic) |

Synthesis of this compound

The primary synthesis route for this compound is through the nitration of 2,4-dichloroaniline. This reaction is a fundamental electrophilic aromatic substitution.

Experimental Protocol: Nitration of 2,4-dichloroaniline

This protocol describes a general method for the synthesis of this compound.

Materials:

-

2,4-dichloroaniline

-

Fuming nitric acid

-

Sulfuric acid

-

Ice bath

-

Magnetic stirrer and stir bar

-

Reaction flask

-

Dropping funnel

Procedure:

-

Preparation of the Nitrating Mixture: In a flask, carefully add a stoichiometric amount of fuming nitric acid to chilled concentrated sulfuric acid. This mixture should be prepared in an ice bath to maintain a low temperature and control the exothermic reaction.

-

Dissolution of Starting Material: In a separate reaction flask, dissolve 2,4-dichloroaniline in a suitable amount of concentrated sulfuric acid. This mixture should also be cooled in an ice bath.

-

Nitration Reaction: While vigorously stirring the solution of 2,4-dichloroaniline, slowly add the prepared nitrating mixture dropwise using a dropping funnel. The temperature of the reaction mixture should be carefully maintained between 0-5°C throughout the addition to prevent over-nitration and side product formation.

-

Reaction Completion: After the addition is complete, allow the reaction to stir for an additional 2-4 hours while maintaining the low temperature to ensure the reaction goes to completion.

-

Isolation of Product: Pour the reaction mixture over crushed ice. The crude this compound will precipitate out of the solution.

-

Purification: The precipitate can be collected by filtration, washed with cold water to remove residual acid, and then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Applications and Reactivity

This compound serves as a versatile intermediate in the synthesis of more complex molecules. Its reactivity is primarily dictated by the functional groups present: the aromatic ring, the nitro group, the amino group, and the chlorine atoms. These sites allow for a variety of chemical transformations, making it a valuable building block in the development of pharmaceuticals, dyes, and other specialty chemicals. The electron-withdrawing nature of the nitro and chloro groups deactivates the aromatic ring towards further electrophilic substitution, while the amino group can be readily diazotized for subsequent reactions.

Disclaimer

This document is intended for informational purposes for a professional audience. All laboratory work should be conducted in a controlled environment with appropriate safety precautions. Researchers should consult primary literature for detailed, peer-reviewed experimental protocols and safety information.

Technical Guide: Physicochemical and Spectral Properties of 2,4-Dichloro-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and spectral data for 2,4-Dichloro-6-nitroaniline (CAS No. 2683-43-4). The information herein is intended to support research and development activities by providing key physicochemical parameters, spectral characteristics for identification and quantification, and standardized experimental methodologies.

Core Physicochemical Properties

This compound is a yellow crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2683-43-4 | [1] |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [1] |

| Molecular Weight | 207.01 g/mol | [2] |

| Melting Point | 101-103 °C | [2][3] |

| Appearance | Yellow Solid | [4] |

| IUPAC Name | This compound | [5] |

Solubility Profile

Quantitative solubility data for this compound in a range of common laboratory solvents is not extensively available in the public domain. However, existing literature provides qualitative descriptions of its solubility. The compound is reported to be "practically insoluble" in water.[2] Recrystallization procedures mentioned in synthetic protocols suggest that it has appreciable solubility in ethanol and acetic acid at elevated temperatures.

| Solvent | Temperature | Solubility | Reference |

| Water | Ambient | Practically Insoluble | [2] |

| Ethanol | Elevated | Soluble (for recrystallization) | [4] |

| Acetic Acid | Elevated | Soluble (for recrystallization) | [4] |

| Ethanol (at 110 °C) | 110 °C | 0.025 mg/mL | [4] |

Spectral Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The following sections and tables summarize the available spectral data.

UV-Vis Spectroscopy

The ultraviolet-visible spectrum of this compound dissolved in ethanol shows a characteristic absorption profile.

| Solvent | Concentration | λmax | Reference |

| Ethanol | 0.025 mg/mL | Not explicitly stated, but spectrum available | [4] |

Infrared (IR) Spectroscopy

The infrared spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies for this compound are available from the NIST WebBook.[1]

| Wavenumber (cm⁻¹) | Assignment (Tentative) |

| ~3400-3300 | N-H stretching (amine) |

| ~1600-1585 | C=C stretching (aromatic ring) |

| ~1500-1400 | C=C stretching (aromatic ring) |

| ~1530-1500 & ~1350-1300 | N-O stretching (nitro group) |

| ~800-600 | C-Cl stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR data is available for this compound, providing insight into the carbon framework of the molecule.

| Solvent | Spectrometer Frequency | Chemical Shifts (δ) ppm | Reference |

| Chloroform-d | Not Specified | Data available in SpectraBase | [6] |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound. The electron ionization (EI) mass spectrum is available from the NIST WebBook.[7]

| Ionization Mode | Key m/z values | Interpretation | Reference |

| Electron Ionization (EI) | 206, 208 | Molecular ion peaks ([M]⁺, [M+2]⁺) | [7] |

| 160 | Loss of NO₂ | [7] | |

| 125 | Loss of NO₂ and Cl | [7] |

Experimental Protocols

Detailed experimental protocols for the acquisition of the aforementioned data for this compound are not explicitly published. Therefore, the following are generalized protocols based on standard analytical chemistry practices for similar aromatic compounds.

Solubility Determination (Isothermal Shake-Flask Method)

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate).

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath set to a desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow undissolved solid to sediment.

-

Analysis: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent. Analyze the concentration of this compound in the diluted solution using a validated analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility in units such as g/L or mol/L based on the measured concentration and the dilution factor.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound of known concentration in a UV-transparent solvent (e.g., ethanol or methanol). From the stock solution, prepare a series of dilutions to determine the optimal concentration for analysis (typically an absorbance between 0.1 and 1.0).

-

Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorbance spectrum over a wavelength range of approximately 200-800 nm. Use the pure solvent as a blank for baseline correction.

-

Analysis: Identify the wavelength of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Place the KBr pellet in the sample holder and acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer. This can be done via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.

-

Analysis: Identify the molecular ion peak to confirm the molecular weight and analyze the fragmentation pattern to support structural elucidation.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

- 3. This compound | 2683-43-4 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C6H4Cl2N2O2 | CID 75893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound [webbook.nist.gov]

Spectroscopic Characterization of 2,4-Dichloro-6-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,4-Dichloro-6-nitroaniline, a key chemical intermediate. The following sections detail its characterization by Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols are provided to facilitate the replication of these analyses.

Molecular and Spectroscopic Overview

This compound (CAS No: 2683-43-4) is an organic compound with the molecular formula C₆H₄Cl₂N₂O₂.[1][2] Its structure, featuring a nitro group and two chlorine atoms on an aniline ring, gives rise to a distinct spectroscopic profile that is crucial for its identification and quality control in synthetic processes.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Interpretation |

| ~3400 - 3300 | N-H stretching (amine) |

| ~1600 | N-H bending (amine) |

| ~1570, ~1330 | Asymmetric and symmetric N-O stretching (nitro group) |

| ~1500 - 1400 | C=C stretching (aromatic ring) |

| ~800 - 600 | C-Cl stretching |

| ~1300 | C-N stretching (aromatic amine) |

Note: The specific peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, Nujol mull, or gas-phase). The data presented here is a general representation based on typical spectra.

Table 2: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 8.0 | Singlet | 1H | Aromatic Proton |

| ~7.2 - 7.6 | Singlet | 1H | Aromatic Proton |

| ~5.0 - 6.0 | Broad Singlet | 2H | Amine Protons (-NH₂) |

Solvent: Chloroform-d (CDCl₃) or DMSO-d₆. Chemical shifts are referenced to TMS at 0 ppm.

Table 3: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~145 - 150 | C-NH₂ |

| ~130 - 135 | C-NO₂ |

| ~120 - 130 | C-Cl |

| ~115 - 125 | C-H |

Solvent: Chloroform-d (CDCl₃). The specific shifts and number of signals depend on the symmetry of the molecule.

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| ~206, ~208, ~210 | Molecular ion peaks ([M]⁺, [M+2]⁺, [M+4]⁺) due to chlorine isotopes (³⁵Cl and ³⁷Cl) |

| ~160, ~162 | Fragment ion from the loss of NO₂ |

| ~125 | Fragment ion from the loss of NO₂ and Cl |

The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.[2]

Table 5: UV-Vis Spectroscopic Data

| λmax (nm) | Solvent | Interpretation |

| ~240, ~322 | Ethanol | π → π* and n → π* transitions of the aromatic system substituted with chromophoric groups.[3] |

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation :

-

Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Transfer the powder into a pellet die.

-

-

Pellet Formation :

-

Place the die in a hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition :

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

-

Sample Preparation :

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Instrumentation :

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.

-

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Mass Spectrometry (MS) (Electron Ionization)

-

Sample Introduction :

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is volatilized in the ion source.

-

-

Ionization :

-

The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

-

-

Mass Analysis :

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

-

Detection :

-

The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation :

-

Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or methanol. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

-

-

Data Acquisition :

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill one cuvette with the pure solvent to be used as a reference (blank).

-

Fill a second cuvette with the sample solution.

-

Scan the sample over a wavelength range of approximately 200-800 nm to identify the λmax values.

-

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the spectroscopic characterization of an organic compound.

References

An In-depth Technical Guide to the Research Applications of 2,4-Dichloro-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dichloro-6-nitroaniline, a halogenated nitroaromatic compound with significant potential in various fields of chemical and biological research. This document details its physicochemical properties, synthesis protocols, and explores its established and prospective research applications, with a focus on its role as a versatile chemical intermediate.

Core Physicochemical Properties

This compound is a yellow solid organic compound.[1] Its key identifiers and physicochemical properties are summarized below for quick reference.

| Property | Value | Reference |

| CAS Number | 2683-43-4 | [2][3] |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [2][3] |

| Molecular Weight | 207.01 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Appearance | Yellow solid | [1] |

| Melting Point | 101-103 °C (lit.) | [4] |

| Synonyms | 2,4-dichloro-6-nitrophenylamine | [1][2] |

| InChI | InChI=1S/C6H4Cl2N2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2 | [2][3] |

| InChIKey | IZEZAMILKKYOPW-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | C1=C(C=C(C(=C1--INVALID-LINK--[O-])N)Cl)Cl | [1] |

Synthesis and Purification

The synthesis of this compound is primarily achieved through electrophilic aromatic substitution reactions. The two most common approaches are the nitration of a dichloroaniline precursor or the chlorination of a nitroaniline precursor.

Synthesis Methodologies

-

Nitration of 2,4-dichloroaniline : This is the most widely used method, involving the direct nitration of 2,4-dichloroaniline.[1] The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst and a dehydrating agent, facilitating the formation of the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring.[1]

-

Chlorination of Nitroaniline : Another viable route is the chlorination of a nitroaniline isomer. For instance, a related compound, 2,6-dichloro-4-nitroaniline, is synthesized by reacting para-nitroaniline with chlorine gas in a medium of acetic acid.[5] A similar principle can be applied to synthesize the 2,4-dichloro-6-nitro isomer from an appropriate starting material.

Detailed Experimental Protocol: Nitration of 2,4-dichloroaniline

This protocol is a representative procedure based on established chemical principles for the nitration of aromatic compounds.[1]

Materials:

-

2,4-dichloroaniline

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (≥90%)

-

Crushed Ice

-

Deionized Water

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask (appropriate size)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Preparation : In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dichloroaniline in concentrated sulfuric acid. Cool the mixture to 0-5 °C using an ice bath.

-

Nitration : While maintaining the low temperature and stirring vigorously, add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise from the dropping funnel. The rate of addition should be controlled to keep the temperature below 10 °C.

-

Reaction : After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (e.g., 2-4 hours) to ensure the reaction goes to completion.

-

Quenching : Carefully and slowly pour the reaction mixture over a large volume of crushed ice with stirring. This will precipitate the crude this compound.

-

Isolation : Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing : Wash the solid product thoroughly with cold deionized water to remove any residual acid.

-

Drying : Dry the crude product, for instance, in a vacuum oven at a low temperature.

Purification and Yield

Recrystallization is a standard and effective method for purifying crude this compound.[1] The choice of solvent is critical for achieving high purity and recovery.

| Solvent System | Purity Achieved | Recovery Yield | Reference |

| Ethanol | 95-98% | 85-92% | [1] |

| Acetic Acid | 97-99% | 88-95% | [1] |

The process involves dissolving the crude product in a minimal amount of hot solvent and then allowing it to cool slowly, which promotes the formation of pure crystals.[1]

Potential Research Applications

This compound serves as a valuable building block in organic synthesis and has potential applications in various research domains.

Intermediate in Chemical Synthesis

The primary application of chlorinated nitroanilines is as intermediates in the synthesis of more complex molecules.[6] The presence of multiple reactive sites—the amino group, the nitro group, and the chlorine atoms—allows for a wide range of chemical transformations. This makes this compound a key starting material for producing:

-

Dyes and Pigments : Nitroanilines are precursors to various azo dyes.[7] The amino group can be diazotized and coupled with other aromatic compounds to create a diverse palette of colors.

-

Pharmaceutical Intermediates : The scaffold of this compound can be elaborated through various organic reactions to form the core structures of active pharmaceutical ingredients (APIs).[6]

-

Specialty Chemicals : Its unique substitution pattern makes it a candidate for developing novel compounds with specific, targeted properties for various industrial applications.[6]

Development of Fluorescent Probes

A specific application of this compound has been demonstrated in the design of fluorescent sensors. It was used to create a more reactive and intensely fluorescent pH probe based on the rhodamine spirolactam structure.[4] This suggests its utility in developing novel analytical tools for biological and chemical systems.

Agrochemical Research

While the isomer 2,6-dichloro-4-nitroaniline (Dichloran) is a known agricultural fungicide, chlorinated nitroanilines as a class are of interest in agrochemical research.[5][7][8] The structural features of this compound make it a candidate for synthesis and screening programs aimed at discovering new pesticides and herbicides.

Antimicrobial Research

Some studies suggest that compounds with structures similar to this compound may possess antimicrobial properties.[1] Although specific data on its efficacy is limited, its halogenated and nitro-substituted aromatic structure warrants investigation for potential antibacterial or antifungal activity.

Characterization Protocols

Confirming the structure and purity of synthesized this compound is crucial. Standard analytical techniques are employed for this purpose.[1]

Protocol: Spectroscopic and Spectrometric Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Prepare a sample by dissolving a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra to confirm the chemical shifts and coupling constants corresponding to the expected aromatic and amine protons and carbons. The substitution pattern will give a distinct splitting pattern in the aromatic region of the ¹H NMR spectrum.

-

-

Infrared (IR) Spectroscopy :

-

Prepare a sample as a KBr pellet or a thin film.

-

Acquire the IR spectrum. Look for characteristic absorption bands corresponding to N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹, respectively), and C-Cl stretching (in the fingerprint region).

-

-

Mass Spectrometry (MS) :

-

Analyze the sample using a suitable ionization technique (e.g., Electron Ionization - EI).

-

Determine the molecular weight from the molecular ion peak (M⁺). The isotopic pattern of the two chlorine atoms will be a key diagnostic feature.

-

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes and relationships involving this compound.

Caption: General workflow for the synthesis and purification of this compound.

Caption: Role as an intermediate in synthesizing diverse chemical compounds.

Caption: Logical workflow for investigating antimicrobial potential.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Reference |

| Acute Toxicity (Oral, Dermal, Inhalation) | Skull and Crossbones | Danger | H300, H310, H330: Fatal if swallowed, in contact with skin, or if inhaled | [2] |

| Specific Target Organ Toxicity (Repeated Exposure) | Health Hazard | Warning | H373: May cause damage to organs through prolonged or repeated exposure | [2] |

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for a range of research applications. Its utility is well-established as a precursor in the synthesis of dyes and holds promise in the development of novel pharmaceutical agents, agrochemicals, and fluorescent probes. Further investigation into its biological activities, particularly its antimicrobial potential, could open new avenues for research and development. The synthetic protocols and characterization data provided in this guide serve as a foundational resource for scientists and researchers looking to explore the potential of this compound in their work.

References

- 1. Buy this compound | 2683-43-4 [smolecule.com]

- 2. This compound | C6H4Cl2N2O2 | CID 75893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound | 2683-43-4 [chemicalbook.com]

- 5. US5068443A - Process for the manufacture of 2,6-dichloro-4-nitroaniline - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. Buy 2,6-Dichloro-4-nitroaniline | 99-30-9 | >98% [smolecule.com]

- 8. 2,6-Dichloro-4-nitroaniline | C6H4Cl2N2O2 | CID 7430 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers of Dichloronitroaniline and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of dichloronitroaniline, compounds of significant interest in the fields of chemical synthesis, pharmaceuticals, and materials science. This document details the physicochemical properties of these isomers, outlines experimental protocols for their synthesis and characterization, and explores their biological activities.

Physicochemical Properties of Dichloronitroaniline Isomers

There are twelve possible isomers of dichloronitroaniline, each with a molecular formula of C₆H₄Cl₂N₂O₂ and a molecular weight of approximately 207.01 g/mol . The substitution pattern of the chlorine and nitro groups on the aniline ring significantly influences their physical and chemical properties. A summary of the key quantitative data for several known isomers is presented in Table 1.

| Isomer | CAS Number | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| 2,3-Dichloro-4-nitroaniline | 69951-03-7 | 116 - 118 | 367.4 at 760 mmHg | 1.624 |

| 2,3-Dichloro-5-nitroaniline | 1804897-01-5 | Not available | Not available | Not available |

| 2,3-Dichloro-6-nitroaniline | 65078-77-5 | 95 - 97 | 323.5 at 760 mmHg | 1.624 |

| 2,4-Dichloro-5-nitroaniline | 34033-44-8 | 60 - 62 | Not available | Not available |

| 2,4-Dichloro-6-nitroaniline | 2683-43-4 | 101 - 103[1] | 360.98 | 1.6257[2] |

| 2,5-Dichloro-3-nitroaniline | 857595-86-9 | Not available | Not available | Not available |

| 2,5-Dichloro-4-nitroaniline | 6627-34-5 | 154 - 158[3][4] | Not available | Not available |

| 2,6-Dichloro-4-nitroaniline | 99-30-9 | 190 - 192[5][6][7] | 130 at 2 mmHg[5][8] | 1.624[8][9] |

| 3,4-Dichloro-2-nitroaniline | Not readily available | Not available | Not available | Not available |

| 3,4-Dichloro-5-nitroaniline | Not readily available | Not available | Not available | Not available |

| 3,5-Dichloro-2-nitroaniline | Not readily available | Not available | Not available | Not available |

| 3,5-Dichloro-4-nitroaniline | 59992-52-8 | 173 - 174 | 399.8 (Predicted) | Not available |

| 4,5-Dichloro-2-nitroaniline | 6641-64-1 | 177 - 179[10][11] | 347.1 at 760 mmHg[12] | 1.6[12] |

Experimental Protocols

Detailed methodologies for the synthesis of key dichloronitroaniline isomers are crucial for their application in research and development. Below are representative experimental protocols.

Synthesis of 2,6-Dichloro-4-nitroaniline

This protocol describes the chlorination of 4-nitroaniline to produce 2,6-dichloro-4-nitroaniline.

Materials:

-

4-nitroaniline

-

Concentrated hydrochloric acid

-

Potassium chlorate

-

Water

-

Glacial acetic acid

-

Ethanol

Procedure:

-

Dissolve 28 g of 4-nitroaniline in 250 mL of concentrated hydrochloric acid at 50 °C in a reaction flask equipped with a dropping funnel.[13]

-

Gradually add a solution of 16.4 g of potassium chlorate in 350 mL of water at approximately 25 °C to the reaction mixture through the dropping funnel.[13]

-

After the addition is complete, dilute the reaction mixture with a large volume of water.[13]

-

Collect the precipitated 2,6-dichloro-4-nitroaniline by filtration.

-

Wash the precipitate thoroughly with water, followed by a small amount of alcohol.[13]

-

For purification, recrystallize the product from glacial acetic acid or a mixture of acetic acid and alcohol. The expected yield of lemon-yellow needles is approximately 87%, with a melting point of 185-188 °C.[13]

Another method involves the chlorination of 4-nitroaniline using chlorine gas in an aqueous hydrochloric acid medium.

Materials:

-

4-nitroaniline

-

Aqueous hydrochloric acid (4 to 7.5 N)

-

Chlorine gas

Procedure:

-

Suspend 4-nitroaniline in aqueous hydrochloric acid (4 to 7.5 N) in a reaction vessel.

-

Heat the reaction mixture to a temperature between 95 and 110 °C.

-

Introduce chlorine gas into the reaction mixture. The 2,6-dichloro-4-nitroaniline, being insoluble under these conditions, will precipitate out.

-

Filter the precipitate. The mother liquor, consisting of a more concentrated hydrochloric acid solution, can be diluted and reused.

-

Wash and isolate the product using standard procedures. The resulting product is in the form of large crystals.

Synthesis of 4,5-Dichloro-2-nitroaniline

This protocol details the synthesis of 4,5-dichloro-2-nitroaniline from 2,4,5-trichloronitrobenzene.

Materials:

-

2,4,5-trichloronitrobenzene

-

Ammonia

-

An inert solvent (e.g., chlorobenzene)

Procedure:

-

React 2,4,5-trichloronitrobenzene with approximately 200 to 3000 mol percent of ammonia in an inert solvent.

-

Carry out the reaction at a temperature between 150 to 220 °C.[1]

-

After the reaction is complete, the product suspension is mixed with water.

-

The solvent is removed by azeotropic distillation with water.

-

The resulting solid 4,5-dichloro-2-nitroaniline is collected. A yield of 98.5% with a melting point of 178 °C has been reported.[1]

Biological Activity and Metabolism

Dichloronitroaniline isomers exhibit a range of biological activities, including toxicity and potential for bioremediation. The metabolism of these compounds is a key area of research.

Metabolism of 2-Chloro-4-nitroaniline

The aerobic degradation of 2-chloro-4-nitroaniline (2-C-4-NA) by Rhodococcus sp. strain MB-P1 has been studied, revealing a novel metabolic pathway. The degradation is initiated by an oxidative hydroxylation, followed by dioxygenase-mediated transformations.[14] The key identified metabolites are 4-amino-3-chlorophenol (4-A-3-CP) and 6-chlorohydroxyquinol (6-CHQ).[14]

Degradation of Dichloroaniline Isomers

Bacillus megaterium IMT21 has been shown to mineralize several dichloroaniline (DCA) isomers, including 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-DCA, utilizing them as sole sources of carbon and energy. The degradation pathways differ depending on the isomer. For instance, 2,3-, 2,4-, and 2,5-DCA are degraded via novel dichloroaminophenol metabolites, while 3,4- and 3,5-DCA are degraded via dichloroacetanilide.

Synthesis and Transformation Workflow

The synthesis of dichloronitroaniline isomers and their subsequent use as precursors in the production of other valuable chemicals can be visualized as a general workflow.

This guide serves as a foundational resource for professionals working with dichloronitroaniline isomers. The provided data and protocols are intended to facilitate further research and development in this important area of chemistry.

References

- 1. DE3922036A1 - METHOD FOR PRODUCING 4,5-DICHLOR-2-NITRO-ANILINE - Google Patents [patents.google.com]

- 2. WO1991000261A1 - Process for preparing 4,5-dichloro-2-nitroaniline - Google Patents [patents.google.com]

- 3. US4605767A - Process for the preparation of 2,6-dichloro-4-nitroaniline - Google Patents [patents.google.com]

- 4. 4,5-Dichloro-2-nitroaniline | 6641-64-1 | FD00141 [biosynth.com]

- 5. CA1211128A - Process for the manufacture of 2,6-dichloro-4- nitroaniline - Google Patents [patents.google.com]

- 6. 2,5-Dichloro-4-nitroaniline | C6H4Cl2N2O2 | CID 23108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,5-Dichloro-4-nitroaniline 97 6627-34-5 [sigmaaldrich.com]

- 8. 2,6-Dichloro-4-nitroaniline - Wikipedia [en.wikipedia.org]

- 9. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. 2,4-Dichloro-5-nitroaniline | C6H4Cl2N2O2 | CID 609826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Acute nephrotoxicity induced by isomeric dichloroanilines in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. prepchem.com [prepchem.com]

- 14. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety and Handling of 2,4-Dichloro-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,4-Dichloro-6-nitroaniline (CAS No. 2683-43-4), a chemical intermediate used in various research and development applications. The following sections detail the material's hazards, safe handling procedures, exposure controls, and emergency responses. All quantitative data is summarized in tables for clarity and ease of comparison.

Hazard Identification and Classification

This compound is a hazardous substance with significant health and environmental risks. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these dangers.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed[1] |

| Acute Toxicity, Dermal | 3 or 4 | H311: Toxic in contact with skin or H312: Harmful in contact with skin[1] |

| Acute Toxicity, Inhalation | 3 or 4 | H331: Toxic if inhaled or H332: Harmful if inhaled[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs (Blood) through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Acute Hazard | 3 | H402: Harmful to aquatic life |

| Hazardous to the Aquatic Environment, Long-term Hazard | 3 | H412: Harmful to aquatic life with long lasting effects |

Table 2: GHS Pictograms and Signal Word

| Pictogram | Signal Word |

| Skull and crossbones, Health hazard, Exclamation mark | Danger[2] or Warning[1] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

Table 3: Physical and Chemical Data

| Property | Value |

| Molecular Formula | C6H4Cl2N2O2[3][4] |

| Molecular Weight | 207.01 g/mol [3][5] |

| Appearance | Yellow solid[1][5] |

| Odor | No information available[1] or Slight aniline odor[5] |

| Melting Point | 101 - 103 °C[1][6] |

| Boiling Point | 307.5 °C at 760 mmHg[7] |

| Flash Point | 139.8 °C[7] |

| Vapor Pressure | 0.00072 mmHg at 25°C[7] |

| Solubility | Insoluble in water[5] |

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Engineering Controls

Engineering controls are designed to remove the hazard at the source.

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][8]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[8]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[8]

-

Use non-sparking tools to prevent ignition.[10]

-

Prevent the formation of dust and aerosols.[10]

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep in a locked up or in an area accessible only to qualified or authorized persons.

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[9]

Emergency Procedures

A clear and well-rehearsed emergency plan is critical.

Table 4: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][9][10] |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention.[1][9][10] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[1][9][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[10] |

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or the environment.[8][10]

Experimental Protocols

Detailed experimental protocols for toxicological or safety studies are not publicly available in the provided search results. Such studies are typically conducted by manufacturers and regulatory agencies and are often proprietary. Researchers should consult specialized toxicology databases or contact the manufacturer for specific experimental details if required. The safety data provided in this guide is a summary of the results of such experiments.

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive risk assessment. All personnel handling this chemical should be adequately trained and familiar with its hazards and the necessary safety precautions. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before use.

References

- 1. fishersci.com [fishersci.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C6H4Cl2N2O2 | CID 75893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. 2,6-Dichloro-4-nitroaniline | C6H4Cl2N2O2 | CID 7430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 2683-43-4 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

Methodological & Application

detailed experimental protocol for 2,4-Dichloro-6-nitroaniline synthesis

Application Note: Synthesis of 2,4-Dichloro-6-nitroaniline

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the synthesis of this compound via the nitration of 2,4-dichloroaniline. The protocol outlines the necessary reagents, step-by-step procedures for the reaction, work-up, purification, and characterization. Safety precautions are emphasized due to the hazardous nature of the reagents involved. All quantitative data is summarized for clarity, and a visual workflow diagram is provided to illustrate the process.

Introduction

This compound is a valuable chemical intermediate used in the synthesis of various organic compounds, including dyes and potential pharmaceutical agents.[1] The synthesis typically involves the electrophilic aromatic substitution (nitration) of 2,4-dichloroaniline. The amino group of the aniline derivative is a strong activating group, while the chloro groups are deactivating but ortho-, para-directing. The nitration occurs at the position ortho to the amino group and meta to the two chloro groups. Careful control of reaction conditions, particularly temperature, is crucial to prevent side reactions and ensure a high yield of the desired product.

Reaction Scheme:

Figure 1: Nitration of 2,4-dichloroaniline to yield this compound.

Experimental Protocol

Materials and Reagents

The following table summarizes the reagents required for the synthesis.

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 2,4-Dichloroaniline | C₆H₅Cl₂N | 162.02 | 8.10 g | 50.0 | 1.0 |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 30 mL | - | - |

| Nitric Acid (70%) | HNO₃ | 63.01 | 3.6 mL | 55.0 | 1.1 |

| Ethanol | C₂H₅OH | 46.07 | ~50 mL | - | - |

| Deionized Water | H₂O | 18.02 | As needed | - | - |

| Crushed Ice | H₂O | 18.02 | ~200 g | - | - |

Detailed Methodology

Step 1: Reaction Setup

-

Place 30 mL of concentrated sulfuric acid (98%) into a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Cool the flask in an ice-salt bath to between 0 °C and 5 °C.

-

Slowly and carefully add 8.10 g (50.0 mmol) of 2,4-dichloroaniline to the cooled sulfuric acid with continuous stirring. Ensure the temperature does not exceed 10 °C during the addition. The aniline salt will form as a suspension.

Step 2: Nitration

-

Prepare the nitrating mixture by carefully adding 3.6 mL (55.0 mmol) of concentrated nitric acid (70%) to the dropping funnel.

-

Add the nitric acid dropwise to the stirred aniline salt suspension over a period of 30-45 minutes.

-

Critically maintain the internal temperature of the reaction mixture between 0 °C and 5 °C throughout the addition.[2] Use the ice-salt bath to control any exotherm.

-

After the addition is complete, allow the mixture to stir for an additional 1-2 hours at the same temperature to ensure the reaction goes to completion.

Step 3: Work-up and Isolation

-

Carefully pour the reaction mixture slowly and with vigorous stirring onto approximately 200 g of crushed ice in a 1 L beaker. This process is highly exothermic and should be done in a fume hood.

-

A yellow precipitate of crude this compound will form.

-

Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral (pH ~7). This removes residual acids.

-

Press the solid as dry as possible on the funnel.

Step 4: Purification

-

The crude product can be purified by recrystallization from ethanol.

-

Transfer the crude solid to a 250 mL Erlenmeyer flask and add the minimum amount of hot ethanol required to dissolve the solid completely.

-

Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified yellow, crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol and then air-dry or dry in a vacuum oven at a low temperature (~50 °C).

Characterization

The final product should be characterized to confirm its identity and purity.

-

Appearance: Yellow crystalline solid.[3]

-

Melting Point: The expected melting point is in the range of 101-103 °C.[1]

-

Spectroscopy: Purity and structure can be further confirmed using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Safety Precautions

This experiment involves highly corrosive and toxic substances and must be performed with extreme caution in a well-ventilated fume hood.[6]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and acid-resistant gloves. A face shield is highly recommended when handling concentrated acids.[7]

-

Acid Handling: Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe burns.[6] Always add acid slowly to other solutions, especially when quenching the reaction mixture on ice, to control the exothermic reaction.

-

Aniline Derivatives: Aniline and its derivatives are toxic and can be absorbed through the skin.[8] Avoid direct contact.

-

Nitration Reactions: Nitration reactions are potentially explosive if the temperature is not carefully controlled.[6] Do not deviate from the specified temperature range.

-

Waste Disposal: Dispose of all chemical waste according to institutional guidelines. Acidic filtrates should be neutralized before disposal.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound | 2683-43-4 [chemicalbook.com]

- 2. magritek.com [magritek.com]

- 3. 2,6-Dichloro-4-nitroaniline | C6H4Cl2N2O2 | CID 7430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C6H4Cl2N2O2 | CID 75893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. youtube.com [youtube.com]

- 7. nj.gov [nj.gov]

- 8. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

Application Notes and Protocols for the Nitration of 2,4-Dichloroaniline

Audience: Researchers, scientists, and drug development professionals.

Introduction

The nitration of substituted anilines is a critical transformation in organic synthesis, yielding valuable intermediates for the production of dyes, pharmaceuticals, and other specialty chemicals. 2,4-Dichloroaniline serves as a key starting material, and its nitration provides access to nitro-substituted dichloroanilines, which are precursors for a variety of more complex molecules. The introduction of a nitro group onto the aromatic ring offers a versatile chemical handle for further functionalization, such as reduction to an amino group or nucleophilic aromatic substitution.

Direct nitration of anilines using strong acids like a mixture of nitric and sulfuric acid can be challenging. These conditions can lead to oxidation of the electron-rich aniline ring and a lack of regioselectivity due to the protonation of the amino group, which alters its directing effect.[1] A common and effective strategy to overcome these issues is the protection of the amino group as an acetanilide. This approach moderates the reactivity of the substrate and directs the electrophilic nitration to specific positions, primarily the ortho and para positions relative to the activating acetamido group.[1][2]

This document provides a detailed protocol for the nitration of 2,4-dichloroaniline via a three-step process: acetylation of the amine, subsequent nitration of the acetanilide intermediate, and final deprotection to yield the desired 2,4-dichloro-6-nitroaniline.

Reaction Pathway and Mechanism

The overall synthetic route involves the protection of the amino group, electrophilic aromatic substitution, and subsequent deprotection.

-

Protection (Acetylation): The amino group of 2,4-dichloroaniline is acetylated using acetic anhydride. This forms N-(2,4-dichlorophenyl)acetamide, converting the strongly activating -NH₂ group into the moderately activating -NHCOCH₃ group. This step prevents oxidation and helps control the regioselectivity of the subsequent nitration.

-

Nitration: The intermediate, N-(2,4-dichlorophenyl)acetamide, undergoes electrophilic aromatic substitution. A nitrating mixture, typically composed of fuming nitric acid and concentrated sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺).[3][4] The acetamido group directs the incoming nitro group to the vacant ortho position (position 6), as the para position is already occupied by a chlorine atom.

-

Deprotection (Hydrolysis): The acetyl group is removed from the nitrated intermediate by acid-catalyzed hydrolysis to regenerate the amino group, yielding the final product, this compound.

The following diagram illustrates the experimental workflow for this multi-step synthesis.

Caption: A workflow diagram illustrating the multi-step synthesis of this compound.

Experimental Protocols

Safety Precautions: This procedure involves the use of highly corrosive and strong oxidizing acids (fuming nitric acid, concentrated sulfuric acid). All steps must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times. Handle fuming nitric acid with extreme care.

Step 1: Protection (Acetylation) of 2,4-Dichloroaniline

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichloroaniline (e.g., 10.0 g, 61.7 mmol).

-

Reagents: Add 60 mL of glacial acetic acid to the flask and stir until the aniline dissolves. To this solution, slowly add acetic anhydride (7.0 mL, 74.1 mmol, 1.2 equivalents).

-

Reaction: Heat the reaction mixture to a gentle reflux (approximately 118 °C) and maintain for 2 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting 2,4-dichloroaniline is completely consumed.

-

Work-up: Allow the mixture to cool to room temperature and then pour it into 250 mL of ice-cold water while stirring.

-

Isolation: Collect the white precipitate of N-(2,4-dichlorophenyl)acetamide by vacuum filtration. Wash the solid with cold water until the filtrate is neutral (pH ~7).

-

Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Step 2: Nitration of N-(2,4-dichlorophenyl)acetamide

-

Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add the dried N-(2,4-dichlorophenyl)acetamide (e.g., 12.0 g, 58.8 mmol) to 35 mL of concentrated sulfuric acid. Use an ice-salt bath to maintain the temperature below 20 °C during the addition. Stir until all the solid has dissolved.

-

Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly and carefully adding fuming nitric acid (e.g., 99%) (2.7 mL, ~64.7 mmol, 1.1 equivalents) to 7 mL of concentrated sulfuric acid. Keep this mixture cooled in an ice bath during preparation.

-

Reaction: Add the prepared nitrating mixture dropwise to the acetanilide solution over 45-60 minutes. It is crucial to ensure the internal temperature of the reaction flask does not rise above 10 °C.

-

Stirring: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2-3 hours.

-

Work-up: Carefully pour the reaction mixture onto 250 g of crushed ice with vigorous stirring. A yellow solid will precipitate.

-